N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The imidazole ring is a five-membered heterocyclic ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of compounds involving unmasked imidazole ring systems, similar to the structure mentioned, has been explored in the context of developing new chemical synthesis methodologies. For example, a study detailed the facile formation of amide bonds between fragments containing imidazole-ring systems, highlighting the challenges and solutions in synthesizing such compounds. This research is significant for the development of pharmaceuticals and complex organic molecules (Modder et al., 2010).
Pharmacological Applications
- Analogs of benzimidazole compounds have been investigated for their antitumor properties. A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which share a structural resemblance with the benzimidazole motif in the compound of interest, showed potent in vitro anticancer activity. Such research suggests the potential of benzimidazole derivatives in cancer therapy (Dong et al., 2010).
Antimicrobial and Antibacterial Activity
- Benzimidazole-based compounds have also been explored for their antimicrobial properties. A study on the synthesis and antibacterial activity of certain benzimidazole-based derivatives demonstrated their potential in addressing bacterial infections. These findings underscore the versatility of benzimidazole compounds in creating new antibiotics (Gullapelli et al., 2014).
Environmental Applications
- Research into the environmental degradation of pollutants has also seen the application of related compounds. For instance, the treatment of herbicides using advanced oxidation processes or bioreactor technologies can be informed by studies on the chemical behavior of similar compounds, highlighting their potential in environmental remediation (Ghoshdastidar & Tong, 2013).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to bind to dna grooves and have peroxide-mediated dna-cleavage properties . They also inhibit microtubule assembly formation . These actions can lead to various changes in the cell, often resulting in cell death, which is useful in antitumor and antimicrobial applications.
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways due to their broad range of biological activities . For instance, they can interfere with DNA replication and protein synthesis, disrupt cell division, and induce apoptosis .
Result of Action
Based on the known activities of imidazole derivatives, the compound could potentially lead to cell death in targeted cells, such as tumor cells or microbial cells .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities . Therefore, the development of new imidazole derivatives with improved efficacy and safety profiles is a promising area of research in medicinal chemistry.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-11-16(21)18-10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)20-17/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBWIRDDCMRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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